

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 5-iodo-2-morpholinobenzoate

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Compound of Interest

Compound Name:	<i>Ethyl 5-iodo-2-morpholinobenzoate</i>
Cat. No.:	B3184487

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for **Ethyl 5-iodo-2-morpholinobenzoate**, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in public literature, this guide leverages spectral data from analogous compounds and established synthetic methodologies to provide a reliable reference for researchers.

Chemical Structure

IUPAC Name: **Ethyl 5-iodo-2-morpholinobenzoate** Molecular Formula: C₁₃H₁₆INO₃

Molecular Weight: 361.18 g/mol CAS Number: 1131587-28-4

Predicted Spectroscopic Data

The following spectroscopic data has been predicted based on the analysis of structurally similar compounds, including ethyl benzoate, 2-aminobenzoates, and various substituted aromatic systems.

Predicted ¹H NMR (400 MHz, CDCl₃) Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8 - 7.9	d	1H	Ar-H (H-6)
~7.5 - 7.6	dd	1H	Ar-H (H-4)
~6.8 - 6.9	d	1H	Ar-H (H-3)
4.35	q	2H	-OCH ₂ CH ₃
~3.8 - 3.9	t	4H	Morpholine (-N(CH ₂) ₂)
~3.0 - 3.1	t	4H	Morpholine (-O(CH ₂) ₂)
1.38	t	3H	-OCH ₂ CH ₃

Note: Chemical shifts are referenced to TMS (δ 0.00). Coupling constants (J) for aromatic protons are expected to be in the range of 2-9 Hz.

Predicted ¹³C NMR (100 MHz, CDCl₃) Data

Chemical Shift (δ , ppm)	Assignment
~166	C=O (Ester)
~152	Ar-C (C-2)
~142	Ar-C (C-4)
~138	Ar-C (C-6)
~120	Ar-C (C-3)
~118	Ar-C (C-1)
~85	Ar-C (C-5)
~67	Morpholine (-O(CH ₂) ₂)
~61	-OCH ₂ CH ₃
~52	Morpholine (-N(CH ₂) ₂)
~14	-OCH ₂ CH ₃

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2850	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1590, 1480	Medium-Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (ester)
~1120	Strong	C-O-C stretch (morpholine)
~820	Strong	C-H out-of-plane bend (aromatic)
~550	Medium	C-I stretch

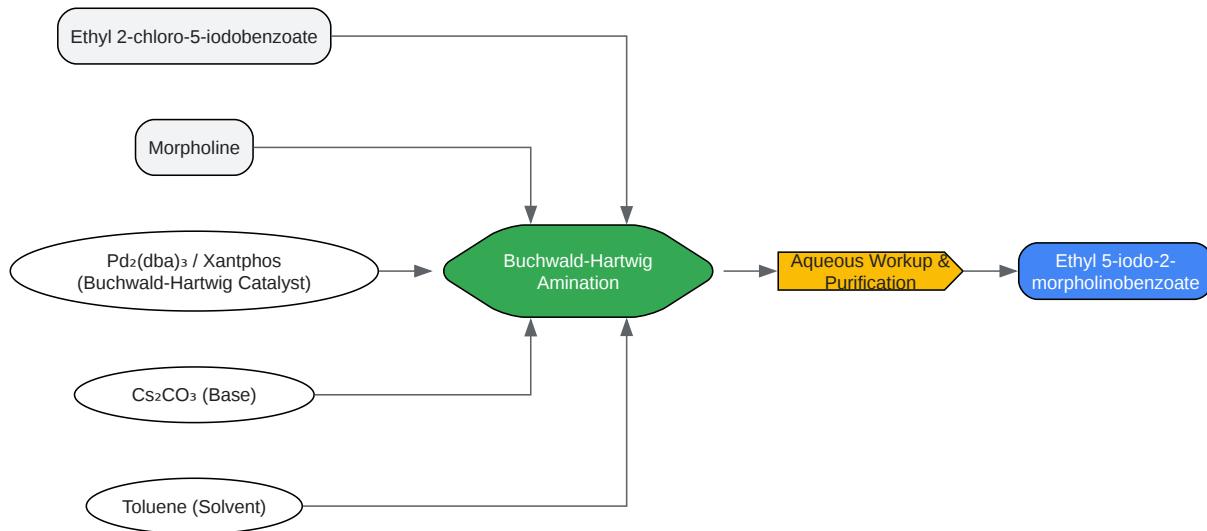
Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/z	Interpretation
361	$[M]^+$ (Molecular Ion)
316	$[M - OCH_2CH_3]^+$
288	$[M - COOCH_2CH_3]^+$
234	$[M - I]^+$
178	$[M - I - C_4H_8O]^+$

Experimental Protocols

The synthesis of **Ethyl 5-iodo-2-morpholinobenzoate** can be plausibly achieved via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling is a powerful method for the formation of C-N bonds.[\[1\]](#)[\[2\]](#)

A plausible synthetic route involves the reaction of ethyl 2-chloro-5-iodobenzoate with morpholine in the presence of a palladium catalyst and a suitable base.

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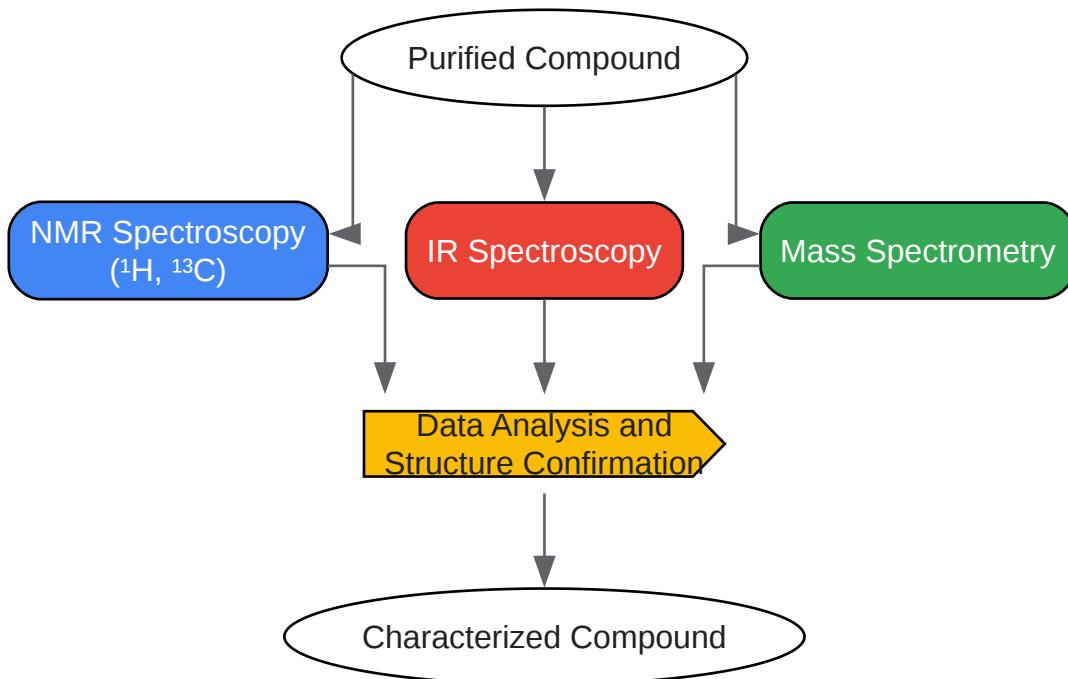
Caption: Proposed synthesis of **Ethyl 5-iodo-2-morpholinobenzoate**.

- Reaction Setup: To an oven-dried Schlenk flask, add ethyl 2-chloro-5-iodobenzoate (1.0 equiv), cesium carbonate (2.0 equiv), and the palladium catalyst/ligand system (e.g., $\text{Pd}_2(\text{dba})_3$, 2 mol%; Xantphos, 4 mol%).
- Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene, followed by morpholine (1.2 equiv) via syringe.
- Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.

- Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **Ethyl 5-iodo-2-morpholinobenzoate**.
- Characterization: Characterize the final product using NMR, IR, and MS to confirm its identity and purity.

Spectroscopic Analysis Workflow

The characterization of the synthesized compound follows a standard analytical workflow to ensure structural integrity and purity.



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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational set of predicted data and a robust synthetic strategy for **Ethyl 5-iodo-2-morpholinobenzoate**. Researchers can use this information as a starting point

for their own experimental work. It is recommended that all experimental procedures be carried out by qualified personnel in a properly equipped laboratory.

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References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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